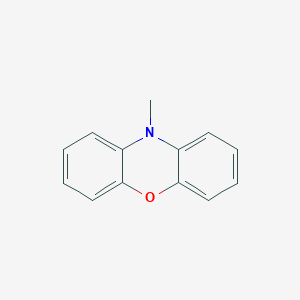

10-Methylphenoxazine

Description

10-Methylphenoxazine is a heterocyclic compound derived from phenoxazine, where a methyl group substitutes the hydrogen atom at the 10-position of the phenoxazine core. This substitution significantly influences its electronic and steric properties, making it a versatile intermediate in organic synthesis and materials science. The compound is synthesized via alkylation reactions; for instance, reacting phenoxazine with dimethyl sulfate in the presence of sodium hydroxide yields 10-methylphenoxazine with moderate efficiency . Its structure is characterized by a planar tricyclic aromatic system, with a sulfur atom replaced by oxygen in the central ring compared to phenothiazines. This oxygen atom contributes to its distinct redox behavior and lower electron density compared to sulfur-containing analogs .

Propriétés

IUPAC Name |

10-methylphenoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFDTWPLDBJRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356648 | |

| Record name | 10-methylphenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25782-99-4 | |

| Record name | 10-methylphenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Properties

10-Methylphenoxazine belongs to a family of tricyclic heterocycles, including phenothiazines, phenoselenazines, and dihydrophenazines. Key differences arise from substituents and heteroatoms in the central ring:

- Dihedral Angles: The dihedral angle between the two benzene rings in phenoxazines (3–10°) is smaller than in phenothiazines (23°), indicating greater planarity. This enhances π-conjugation in phenoxazines, favoring applications in conductive polymers .

- Electron Density: The oxygen atom in phenoxazines reduces electron density compared to sulfur in phenothiazines, altering their reactivity in electrophilic substitution reactions. For example, phenothiazines undergo easier nitration due to sulfur’s electron-donating effects .

Stability and Reactivity

- Thermal Stability: 10-Methylphenothiazine has a higher melting point (99–101°C) than phenoxazine analogs, suggesting superior thermal stability for sulfur-containing derivatives .

- Oxidative Resistance: Phenoxazines are more resistant to oxidation than dihydrophenazines, which readily form radical cations for polymer redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.